1,4-双((1,4,8,11-四氮杂环十四烷-1-基)甲基)苯八氢溴化物

描述

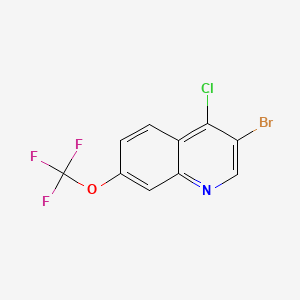

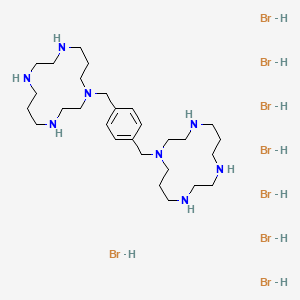

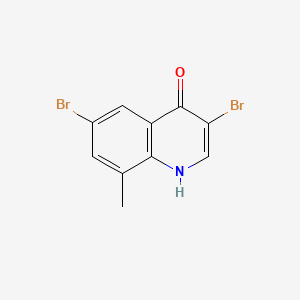

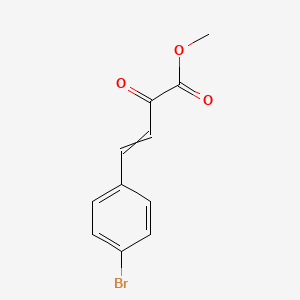

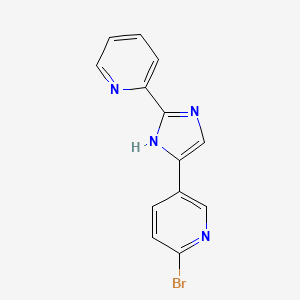

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide is a complex organic compound. It is used in the synthesis of molecules with electroactive cavities and acts as a nitrogen crown ether analogue .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step involves the introduction of protective groups at the three nitrogen atoms of cyclam . This is followed by the reaction of trisubstituted cyclams with para xylylene dihalide, which affords a hexaprotected derivative of the compound . The removal of the protective groups completes the synthesis of the drug .Molecular Structure Analysis

The molecular formula of this compound is C28H62Br8N8 . It is a polyamine consisting of two cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of protective groups at the nitrogen atoms of cyclam and the reaction of trisubstituted cyclams with para xylylene dihalide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1150.08 . It has a complexity of 456 and a topological polar surface area of 78.7 Ų . It has 8 hydrogen bond acceptors and 14 hydrogen bond donors .科学研究应用

合成和表征

该化合物已通过避免保护和脱保护步骤的方法合成,证明了在相转移催化条件下易于合成 (纳拉亚纳, 西拉姆, & 普拉萨纳, 2018)。这种方法产生了良好的结果,突出了该化合物与各种金属离子形成稳定配合物的潜力,可以通过改变大环核心尺寸和侧链配位臂的性质来调节这些配合物。

金属有机框架 (MOF)

该化合物的衍生物已被用于创建新型的 2D 镉(II) 配位聚合物 (李, 郭, 翁, & 林, 2012)。由于其热稳定性和荧光特性,这些 MOFs 表现出独特的结构特征,并在储气、分离技术和催化等领域具有潜在应用。

配合物形成的配体合成

对 1,4,8,11-四氮杂环十四烷基配体的合成,在特定位置进行保护,导致了在配位化学中具有潜力的化合物的开发 (维莎, 科泰克, 鲁多夫斯基, 库比切克, 西萨罗娃, 赫尔曼, & 卢克斯, 2006)。这些配体可以选择性地结合金属离子,为新材料和催化剂提供途径。

配位化学和催化

研究探索了该化合物及其类似物在与金属形成配合物中的用途,提供了对其配位环境和在催化中的潜在应用的见解 (科泰克, 卢巴尔, 赫尔曼, 西萨罗娃, 卢克斯, 戈杜拉, 斯沃博多娃, 塔博斯基, & 哈维尔, 2003)。这些配合物的高热力学稳定性和动力学惰性突出了它们在环境和工业应用中的潜力,例如污染物去除和选择性催化。

分子电子学

对具有二茂铁基团的化合物的氧化过程的研究,类似于 1,4-双((1,4,8,11-四氮杂环十四烷-1-基)甲基)苯,表明在分子电子学中具有潜在应用 (坂元, 浩井, & 佐藤, 2003)。这些化合物的电化学性质和氧化态可用于设计分子线和电子设备。

作用机制

Target of Action

The primary target of 1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide, also known as Plerixafor octahydrobromide, is the chemokine receptor CXCR4 . This G-protein-coupled receptor plays a crucial role in regulating cell migration .

Mode of Action

Plerixafor octahydrobromide acts as a selective antagonist of the CXCR4 receptor . Its mechanism of action is based on blocking the CXCR4 receptor’s binding to its specific ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12) .

Biochemical Pathways

The interaction between the CXCR4 receptor and its ligand SDF-1α plays an important role in the fixation of hematopoietic stem cells to bone marrow stroma . By blocking this interaction, Plerixafor octahydrobromide disrupts this pathway, leading to an increase in the number of hematopoietic stem cells circulating in the systemic blood flow .

Pharmacokinetics

Its ability to increase the number of circulating hematopoietic stem cells suggests that it is effectively absorbed and distributed in the body .

Result of Action

The result of Plerixafor octahydrobromide’s action is an increase in the number of hematopoietic stem cells circulating in the systemic blood flow . This effect can suppress the development of cancer by disrupting the biochemical pathways that contribute to tumor metastasis and the progression of HIV infection .

安全和危害

属性

IUPAC Name |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8.8BrH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYQTTMXGSTWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Br.Br.Br.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H62Br8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694711 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1150.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155148-32-6 | |

| Record name | Plerixafor octahydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLERIXAFOR OCTAHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79I522MQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)

![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)

![(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos](/img/no-structure.png)

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B599013.png)

![tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599014.png)